molecular formula C10H20N2O2 B056914 Maniwamycin B CAS No. 122547-71-1

Maniwamycin B

Cat. No. B056914
M. Wt: 200.28 g/mol
InChI Key: YSGFBXZSDXVSLM-IZPMOTALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maniwamycin B is a natural product that belongs to the class of aminocyclitol antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK730-62F1 in 2002. Maniwamycin B exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Scientific Research Applications

1. Isolation and Biosynthesis of Maniwamycin Analogs

Maniwamycin G, a new analog of Maniwamycin B, was isolated from Streptomyces sp. TOHO-M025. This compound differs from Maniwamycin F, featuring a methoxycarbonyl group instead of an amide. The biosynthesis of Maniwamycin G involves acetate units and amino acids like serine and glutamic acid. This research contributes to understanding the chemical diversity and biosynthetic pathways of maniwamycins (Tatsukawa et al., 2022).

2. Quorum-Sensing Inhibition

Maniwamycins, including Maniwamycin B, have been identified as quorum-sensing inhibitors. Quorum sensing is a microbial communication process that controls virulence gene expression. Maniwamycins showed inhibitory effects on violacein synthesis, controlled by quorum sensing, in Chromobacterium violaceum CV026 (Fukumoto et al., 2015).

3. Antiviral Activity Against Influenza and SARS-CoV-2

Dihydromaniwamycin E, another maniwamycin derivative, exhibited antiviral activity against the influenza (H1N1) virus and SARS-CoV-2. This finding opens possibilities for maniwamycin compounds, including Maniwamycin B, to be explored as potential antiviral agents (Saito et al., 2022).

properties

CAS RN

122547-71-1

Product Name

Maniwamycin B

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

[(E)-hex-1-enyl]-[(2S,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium

InChI

InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m0/s1

InChI Key

YSGFBXZSDXVSLM-IZPMOTALSA-N

Isomeric SMILES

CCCC/C=C/[N+](=N[C@@H](C)[C@H](C)O)[O-]

SMILES

CCCCC=C[N+](=NC(C)C(C)O)[O-]

Canonical SMILES

CCCCC=C[N+](=NC(C)C(C)O)[O-]

synonyms

2-hydroxybutane-3-NNO-azoxy-1'-(1'-hexene)
maniwamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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